molecular formula C7H10N2 B2776029 1-Cyclobutylpyrazole CAS No. 1190875-37-6

1-Cyclobutylpyrazole

Cat. No.: B2776029
CAS No.: 1190875-37-6
M. Wt: 122.171
InChI Key: AXWRKAANHAVLRK-UHFFFAOYSA-N
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Description

1-Cyclobutyl-1H-Pyrazole is a heterocyclic organic compound that contains both nitrogen and carbon atoms in its structure. It belongs to the pyrazole family, which is characterized by a five-membered ring structure with two adjacent nitrogen atoms.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclobutyl-1H-Pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Bromine, oxygen, DMSO

    Reduction: Hydrazine derivatives

    Substitution: Aryl halides, copper powder

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield various pyrazole derivatives, while substitution reactions can produce N-arylpyrazoles .

Mechanism of Action

The mechanism of action of 1-Cyclobutyl-1H-Pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-Cyclobutyl-1H-Pyrazole can be compared with other similar compounds, such as:

The uniqueness of 1-Cyclobutyl-1H-Pyrazole lies in its specific chemical structure and the range of reactions it can undergo, making it a versatile compound for various applications.

Properties

IUPAC Name

1-cyclobutylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-3-7(4-1)9-6-2-5-8-9/h2,5-7H,1,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXWRKAANHAVLRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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